molecular formula C19H21NO3 B4986181 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol

2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol

Cat. No. B4986181
M. Wt: 311.4 g/mol
InChI Key: SCVKIFYWDXYFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol, also known as MORPHO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MORPHO is a small molecule that belongs to the class of compounds known as phenols. It has a molecular weight of 365.47 g/mol and a chemical formula of C21H23NO3.

Mechanism of Action

The exact mechanism of action of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is not fully understood, but it is thought to act through a variety of pathways in the body. One proposed mechanism of action is through the modulation of various neurotransmitters in the brain, including dopamine and serotonin. 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been shown to have a variety of biochemical and physiological effects in animal models. One of the most notable effects is its ability to enhance cognitive function, including memory and learning. 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and to reduce inflammation in the brain. In addition, 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been shown to have anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol for lab experiments is its versatility, as it can be used in a wide range of research areas. Additionally, 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines in vitro. Therefore, researchers must use caution when working with 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol and ensure that appropriate safety measures are in place.

Future Directions

There are several potential future directions for research on 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol. One area of interest is in the development of new drugs based on the structure of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol, which could have potential applications in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully elucidate the mechanism of action of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol and to better understand its biochemical and physiological effects. Finally, there is a need for additional studies to determine the safety and toxicity of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol in vivo, which will be important for the development of any potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods for synthesizing 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol involves the reaction of 3-(4-morpholinyl)-3-oxo-1-phenylpropylamine with phenol in the presence of a catalyst such as HCl or H2SO4. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. One of the most promising applications of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is in the field of neuroscience, where it has been shown to have neuroprotective effects and to enhance cognitive function in animal models. 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-(2-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-19(22)20-10-12-23-13-11-20/h1-9,17,21H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVKIFYWDXYFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.